

A Comparative Guide to Photoinitiators: 2,2'-Sulfonylbis(1-phenylethanone) vs. Alternatives

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Compound of Interest

Compound Name: 2,2'-Sulfonylbis(1-phenylethanone)

Cat. No.: B3051924

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In the realm of photopolymerization, the choice of photoinitiator is paramount to achieving desired material properties and efficient curing processes. This guide provides a detailed comparison of **2,2'-Sulfonylbis(1-phenylethanone)**, commercially known as Esacure 1001 M, with other commonly used photoinitiators, including the Type I initiators Irgacure® 2959 and Darocur® 1173, and the classic Type II initiator, benzophenone. This comparison is supported by available experimental data and detailed experimental protocols for key performance evaluations.

Overview of Photoinitiators

Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. They are broadly classified into two types:

- Type I Photoinitiators (α-cleavage): These initiators undergo unimolecular bond cleavage upon irradiation to form two free radicals.
- Type II Photoinitiators (Hydrogen Abstraction): These initiators, in their excited state, interact with a co-initiator (e.g., an amine) to generate free radicals through hydrogen abstraction.

2,2'-Sulfonylbis(1-phenylethanone) (Esacure 1001 M) is a difunctional Type II photoinitiator belonging to the ketosulphone class.[1][2] Its structure is particularly suited for applications requiring low migration and low extraction values, such as in food packaging.[1]



Physicochemical Properties

A summary of the key physicochemical properties of the compared photoinitiators is presented in Table 1.

Property	2,2'- Sulfonylbis(1- phenylethanon e) (Esacure 1001 M)	Irgacure® 2959	Darocur® 1173	Benzophenone
CAS Number	272460-97-6[1] [2]	106797-53-9	7473-98-5	119-61-9
Molecular Weight	515 g/mol [1]	224.3 g/mol [3]	164.2 g/mol	182.22 g/mol
Appearance	Off-white to slightly pink powder[1]	Off-white powder[3]	Colorless to slightly yellow liquid[4]	White crystalline powder
Melting Point	≥ 100.0 °C[1]	86.5 - 89.5°C[3]	4°C[4]	48.5 °C
Purity	≥ 94.0 %[1]	-	-	>99%
UV Absorption Max (λmax)	315 nm[2]	~275 nm	~245 nm, 280 nm, 330 nm	~250 nm, 340 nm
Solubility	Soluble in common organic solvents, monomers, and oligomers. Insoluble in water.	Soluble in methanol (>50 g/100g), ethanol (10 g/100g), acetone (15 g/100g). Sparingly soluble in water (~1 g/100g).[3]	Miscible with most common organic solvents and acrylate monomers (>50g/100g). Practically insoluble in water.[4]	Soluble in many organic solvents. Insoluble in water.

Performance Comparison



Direct quantitative comparison of photoinitiator performance is challenging due to the lack of standardized reporting and variations in experimental conditions across different studies. The following sections summarize available data.

Curing Performance

A study on the use of Esacure 1001 M in graphic arts applications provides some qualitative performance data in comparison to Esacure ONE (a difunctional α -hydroxy ketone).[5]

Key Findings for Esacure 1001 M:

- Reactivity: In an overprint varnish (OPV) formulation, Esacure 1001 M, in the presence of an amino acrylate, exhibited slightly better reactivity (higher tack-free speed) than Esacure ONE in the presence of oxygen. This is attributed to the amine's oxygen scavenging effect and Esacure 1001 M's favorable UV absorption profile.[5]
- Pigmented Systems: Esacure 1001 M shows good performance in heavily pigmented systems, such as cyan and magenta offset inks, due to its UV absorption characteristics.[5]
 In combination with other photoinitiators, it can achieve a good compromise between through-cure and other properties in challenging formulations like black flexo inks.[5]
- Low Migration and Odor: A significant advantage of Esacure 1001 M is its low potential for migration from the cured film.[5] Additionally, it does not release any significant post-cure odor, even though it contains a sulfur atom.[5]

Comparative data for other photoinitiators is extensive but not directly comparable to the Esacure 1001 M study due to different formulations and curing conditions.

- Irgacure® 2959: Known for its low yellowing and low odor properties, making it suitable for clear coatings and applications on sensitive substrates.[3] It is also used in water-borne systems.[3]
- Darocur® 1173: A liquid photoinitiator that is easy to incorporate into formulations. It is recommended for clear coatings where minimal yellowing is required.[4]
- Benzophenone: A classic and cost-effective Type II photoinitiator. Its performance is highly dependent on the presence and type of co-initiator.



Yellowing

The study on Esacure 1001 M in an OPV formulation noted that it has "no real negative effect on post cure yellowing".[5] Irgacure® 2959 and Darocur® 1173 are also known for their low yellowing characteristics.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of photoinitiator performance. The following are representative protocols for key experiments.

Determination of Curing Speed by Photo-DSC

Objective: To determine the photopolymerization kinetics, including the time to peak maximum (rate of polymerization) and the total heat of polymerization (degree of conversion).

Apparatus:

- Differential Scanning Calorimeter (DSC) equipped with a UV light source (e.g., high-pressure mercury lamp).
- Sample pans (aluminum, open or with a quartz lid).
- Micropipette.

Procedure:

- Sample Preparation: Prepare a standard formulation containing a known concentration of the photoinitiator in a specific monomer/oligomer blend.
- Instrument Calibration: Calibrate the DSC for temperature and heat flow according to the manufacturer's instructions.
- Measurement: a. Place a precise amount (typically 1-5 mg) of the liquid formulation into a sample pan.[6] b. Place the sample pan in the DSC cell and an empty pan as a reference. c. Equilibrate the sample at the desired isothermal temperature (e.g., 25°C) under a nitrogen purge.[7] d. Irradiate the sample with the UV light source at a defined intensity and for a specific duration. e. Record the heat flow as a function of time.



 Data Analysis: a. Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).[7] b. The time at which the maximum heat flow occurs corresponds to the maximum rate of polymerization. c. The degree of conversion can be calculated by comparing the measured ΔH to the theoretical heat of polymerization for the specific monomer.

Measurement of Depth of Cure

Objective: To determine the maximum thickness of a coating that can be effectively cured under specific UV irradiation conditions.

Apparatus:

- UV curing system with a conveyor belt and a lamp of known spectral output and intensity.
- Substrate (e.g., glass plates, metal panels).
- Applicator for controlled film thickness (e.g., doctor blade).
- Micrometer or a specialized cure depth measurement tool.

Procedure:

- Sample Preparation: Apply the photocurable formulation onto the substrate at various defined thicknesses.
- Curing: Pass the coated substrates through the UV curing system at a controlled belt speed (which determines the UV dose).
- Measurement: a. After curing, remove the uncured portion of the coating with a suitable solvent. b. Measure the thickness of the remaining cured film using a micrometer. This is the depth of cure.[8] c. Alternatively, for thicker samples, the "scrape test" can be used where the uncured material is scraped away, and the thickness of the cured portion is measured.[9]

Measurement of Yellowing Index

Objective: To quantify the degree of yellowness of a cured film, which is an indicator of its stability and degradation.



Apparatus:

- Spectrophotometer or colorimeter.
- White standard tile for calibration.

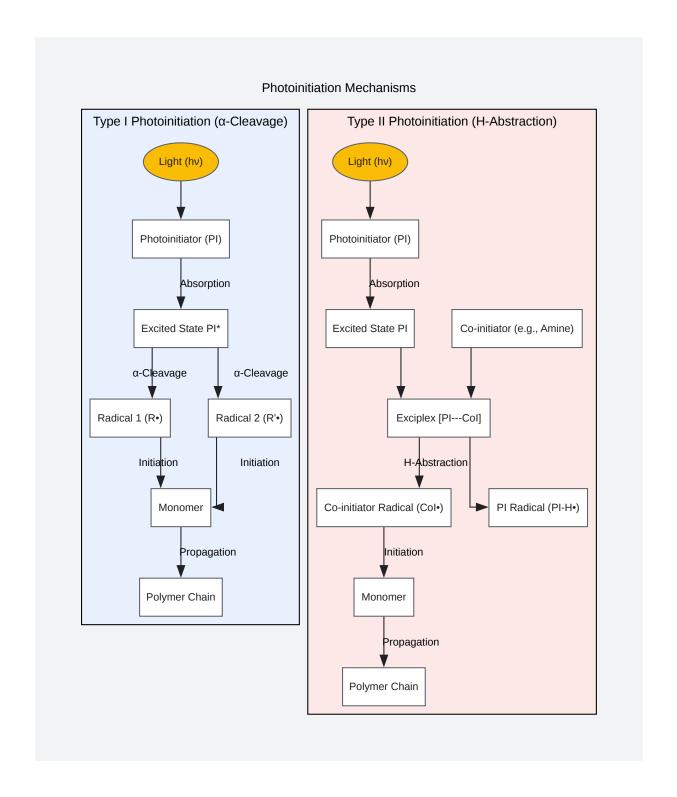
Procedure (based on ASTM E313):[10][11]

- Sample Preparation: Prepare cured films of a standard thickness on a consistent substrate.
- Instrument Calibration: Calibrate the spectrophotometer using a standard white tile.[12]
- Measurement: a. Place the cured film sample in the spectrophotometer. b. Measure the tristimulus values (X, Y, Z) of the sample under a specified illuminant (e.g., D65) and observer (e.g., 10°).[12]
- Calculation: a. Calculate the Yellowness Index (YI) using the following formula for Illuminant
 C and 2° observer: YI = [100(1.28X 1.06Z)] / Y b. For Illuminant D65 and 10° observer, a
 different formula is used.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanisms of photoinitiation and a typical experimental workflow for comparing photoinitiators.

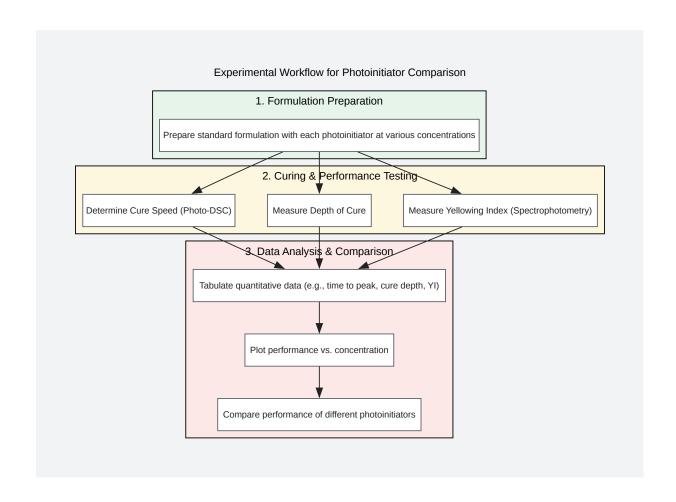




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Caption: Mechanisms of Type I and Type II photoinitiation.





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